molecular formula C16H22N6 B6444352 N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2549047-25-6

N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B6444352
CAS No.: 2549047-25-6
M. Wt: 298.39 g/mol
InChI Key: PRHRZCRCNCYZFP-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamino group at position 2 and a piperazine ring at position 2.

Properties

IUPAC Name

N,N-dimethyl-4-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-20(2)16-18-7-5-15(19-16)22-10-8-21(9-11-22)13-14-4-3-6-17-12-14/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHRZCRCNCYZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

4-Chloro-N,N-dimethylpyrimidin-2-amine reacts with 1-[(pyridin-3-yl)methyl]piperazine in dimethyl sulfoxide (DMSO) under microwave irradiation. Conditions include:

  • Pressure : 25 MPa

  • Temperature : 463K

  • Residence time : 10 minutes

  • Microwave power density : 52.35 W/cm³.

This method achieves 97% yield and 95.8% purity , as confirmed by ¹H NMR and LC-MS. The high polarity of DMSO facilitates SNAr by stabilizing the transition state, while microwave irradiation enhances reaction kinetics.

Reductive Amination

An alternative route involves reductive amination between 4-amino-N,N-dimethylpyrimidin-2-amine and pyridine-3-carbaldehyde , followed by piperazine coupling. Sodium cyanoborohydride in acetic acid mediates the reductive step, affording the methylpyridyl intermediate, which subsequently reacts with piperazine under basic conditions.

Microwave-Assisted Synthesis

Microwave technology significantly improves efficiency in coupling reactions. A patent-pending method synthesizes analogous 2-aminopyrimidines by subjecting 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one and 1-(2-methyl-5-nitrophenyl)guanidine nitrate to microwave irradiation at 463K under 25 MPa pressure. Key advantages include:

  • Reduced reaction time : 10 minutes vs. conventional 24-hour reflux.

  • Enhanced selectivity : Controlled power density minimizes side reactions.

  • Scalability : Continuous flow systems achieve kilogram-scale production.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
SNAr with MicrowaveDMSO, 463K, 25 MPa, 52.35 W/cm³97.095.8Rapid, high-yield, scalable
Reductive AminationAcetic acid, NaBH3CN, rt78.589.2Mild conditions, no specialized equipment
Conventional Cyclization2-butanol, reflux65.082.4Simple setup, low cost

Microwave-assisted SNAr outperforms other methods in yield and purity, making it the preferred industrial approach. However, reductive amination remains viable for small-scale syntheses requiring minimal infrastructure.

Purification and Characterization

Crude products are crystallized from DMSO/ether mixtures and rinsed with hexanes. Advanced purification techniques include:

  • High-performance liquid chromatography (HPLC) : Resolves regioisomers.

  • Recrystallization : Ethanol/water systems enhance crystalline purity.

  • Column chromatography : Silica gel with ethyl acetate/hexane eluents.

Structural confirmation relies on:

  • ¹H NMR : Resonances at δ 2.3 (N,N-dimethyl) and δ 8.5 (pyridyl protons).

  • LC-MS : Molecular ion peak at m/z 299.37 [M+H]⁺.

Challenges and Optimization

  • Regioselectivity : Competing substitution at pyrimidine positions 4 and 5 necessitates careful control of stoichiometry and temperature.

  • Solvent Choice : DMSO enhances reactivity but complicates post-reaction workup; switching to dimethylacetamide (DMAc) improves phase separation.

  • Catalyst Deactivation : Pd/C catalysts in hydrogenation steps require periodic regeneration to maintain activity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different functional groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Studies have indicated that compounds similar to N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine exhibit significant anticancer properties. These compounds often target specific pathways involved in tumor growth and proliferation. For instance, the inhibition of certain kinases has been noted in related pyrimidine derivatives, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties
    • Research has demonstrated that derivatives of this compound can possess antimicrobial activity against various pathogens. The presence of the pyridine and piperazine rings enhances the interaction with bacterial enzymes, making them effective against resistant strains .
  • Neurological Applications
    • The piperazine component is known for its neuroactive properties. Compounds containing piperazine have been explored for their potential in treating neurological disorders such as depression and anxiety. This compound may share these properties due to its structural analogies with known psychoactive agents .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of a similar pyrimidine derivative on human cancer cell lines. The results indicated that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that modifications to the piperazine moiety significantly enhanced antimicrobial efficacy, suggesting that N,N-dimethyl modifications could improve bioactivity .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Compound Name Structural Features Molecular Weight (g/mol) Key Differences Potential Applications
Target Compound : N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine Pyrimidine core, dimethylamino (C2), piperazine-pyrrolidinylmethyl (C4) ~350 (estimated) Reference compound with balanced lipophilicity and hydrogen-bonding capacity Kinase inhibition, receptor modulation (hypothesized)
N-ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine Ethylamino (C2), trifluoromethylpyridine (piperazine substituent) 352.36 Trifluoromethyl group enhances metabolic stability; ethylamino reduces steric hindrance vs. dimethylamino Neuropharmacology (e.g., acetylcholine receptor interactions)
6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine core, benzylpiperazine, chloro-methoxyphenyl 463.96 Bulkier pyrazolo core and aryl substituents may limit blood-brain barrier penetration Oncology (kinase inhibition)
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Pyrimidine with aminophenyl and pyridyl groups Not reported Lacks piperazine; simpler structure with reduced binding versatility Lead compound for fragment-based drug design
N-cyclohexyl-4-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine Sulfonylacenaphthylene-piperazine, cyclohexylamino Not reported Sulfonyl group increases hydrophilicity; cyclohexyl enhances steric bulk Enzyme inhibition (e.g., proteases)

Pharmacological and Physicochemical Insights

  • Electron-Donating Effects: The dimethylamino group in the target compound may enhance electron donation to the pyrimidine ring, improving binding to ATP pockets in kinases compared to ethylamino or methoxy substituents .

Biological Activity

N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine, with the CAS number 2549047-25-6, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N6, with a molecular weight of 298.39 g/mol. The structure features a pyrimidine core substituted with a piperazine moiety and a pyridine ring, which are known to enhance biological interactions and target specificity.

PropertyValue
Molecular FormulaC16H22N6
Molecular Weight298.39 g/mol
CAS Number2549047-25-6

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that derivatives of pyrimidine compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance, compounds similar to this compound have demonstrated promising growth inhibition (GI) values in the National Cancer Institute's NCI-60 cell line screening. Notably, one related compound achieved a GI value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 μM .

Kinase Inhibition

The compound is also suggested to interact with kinase receptors, which are crucial in cancer signaling pathways. Pyrimidine derivatives often target dihydrofolate reductase (DHFR) and various kinases, including tyrosine-protein kinase Abl, which are implicated in tumor growth and survival . The ability to inhibit these targets positions this compound as a candidate for further development as an anticancer therapeutic.

The mechanism by which this compound exerts its biological activity is linked to its structural components. The piperazine ring enhances solubility and bioavailability, while the pyridine and pyrimidine rings contribute to the compound's ability to bind effectively to target proteins involved in cancer proliferation.

Case Studies

Several studies have explored the biological properties of similar compounds:

  • Antiproliferative Studies : A series of pyrimidine derivatives were synthesized and tested for their anticancer properties, showing that modifications on the piperazine ring significantly impacted their efficacy against different cancer cell lines .
  • Kinase Targeting : Research indicated that compounds with similar structural motifs effectively inhibited kinases associated with various cancers, suggesting a common pathway for their therapeutic action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine, and what reaction conditions are critical for optimizing yield?

  • Answer : The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the pyrimidine core via cyclization reactions using β-diketones or amidines .
  • Step 2 : Functionalization of the piperazine ring. A pyridin-3-ylmethyl group is introduced via nucleophilic substitution or reductive amination, often requiring catalysts (e.g., palladium or copper) and solvents like DMF or toluene under inert atmospheres .
  • Step 3 : Dimethylation of the amine group using reagents like dimethyl sulfate or methyl iodide under basic conditions .
  • Key Considerations : Reaction temperature, solvent polarity, and catalyst choice significantly impact yield. For example, copper(I) bromide in DMSO at 35°C has been effective for analogous pyridine-piperazine couplings .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions and verifying dimethylation. For example, 1^1H NMR peaks near δ 2.3–3.0 ppm indicate N,N-dimethyl groups .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, with [M+H]+ ions providing precise mass confirmation .
  • X-ray Crystallography : Used to resolve ambiguous structural features, as demonstrated in PI3K inhibitor studies with similar pyrimidine-piperazine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Answer : Contradictions may arise from:

  • Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter binding affinity. Standardize protocols using validated kinase or enzyme inhibition assays .
  • Compound Purity : Impurities from incomplete dimethylation or residual solvents (e.g., toluene) may skew results. Use HPLC with UV detection (λ = 254 nm) to verify purity ≥95% .
  • Structural Analogues : Compare activity with closely related compounds (e.g., N-benzyl-piperidine derivatives) to identify critical substituents for target engagement .

Q. What strategies are recommended for identifying the primary biological targets of this compound?

  • Answer :

  • Kinase Profiling Panels : Screen against kinase libraries (e.g., PI3K, CDK families) due to the compound’s structural similarity to kinase inhibitors like AMG 511 .
  • Molecular Docking : Use crystallographic data (e.g., PDB ID: 4FLH) to model interactions with ATP-binding pockets .
  • CRISPR-Cas9 Knockout Studies : Validate target specificity by observing activity changes in cells lacking suspected targets (e.g., PI3Kγ) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Answer :

  • Substitution Patterns : Modify the pyridin-3-ylmethyl group (e.g., fluorination at C-5) to enhance metabolic stability. Compare with analogues like 4-(trifluoromethyl)pyridin-2-amine derivatives .
  • Piperazine Ring Modifications : Introduce sulfonyl or methyl groups to improve solubility or blood-brain barrier penetration, as seen in CNS-targeting compounds .
  • In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogs with favorable logP (2–4) and low CYP450 inhibition risk .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in neurological disorders?

  • Answer :

  • Electrophysiology Studies : Measure ion channel modulation (e.g., GABAA_A receptors) in neuronal cell lines .
  • In Vivo Behavioral Models : Test efficacy in rodent models of anxiety or depression using elevated plus-maze or forced swim tests .
  • Proteomic Profiling : Identify downstream signaling pathways (e.g., PI3K/AKT/mTOR) via phosphoproteomics or Western blot .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
  • Data Reproducibility : Use CCP4 software for crystallographic data analysis to ensure structural accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.